4-hydroxy-N-isobutylphthalimide

Description

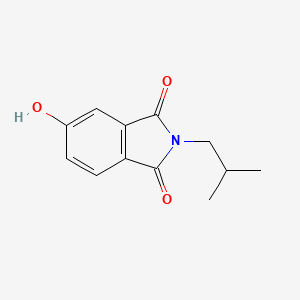

4-Hydroxy-N-isobutylphthalimide is a phthalimide derivative characterized by a hydroxyl (-OH) group at the 4-position of the benzene ring and an isobutyl (-CH₂CH(CH₃)₂) substituent on the imide nitrogen (Figure 1). Phthalimides are bicyclic compounds with two carbonyl groups flanking a central nitrogen atom, making them versatile intermediates in organic synthesis, polymer chemistry, and pharmaceuticals.

Figure 1: Hypothesized structure of this compound.

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

5-hydroxy-2-(2-methylpropyl)isoindole-1,3-dione |

InChI |

InChI=1S/C12H13NO3/c1-7(2)6-13-11(15)9-4-3-8(14)5-10(9)12(13)16/h3-5,7,14H,6H2,1-2H3 |

InChI Key |

KUSVONSTRXHWDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: Hydroxyl groups (e.g., in 4-hydroxy derivatives) improve solubility in polar solvents (e.g., water, alcohols). Nitro or chloro substituents (e.g., 4-nitrophthalimide, 3-chloro-N-phenyl-phthalimide) reduce polarity, favoring organic solvents like DMF or dichloromethane .

Thermal Stability :

Research Findings and Mechanistic Insights

- Synthetic Routes :

- Electronic Effects: Electron-withdrawing groups (Cl, NO₂) deactivate the benzene ring, directing electrophilic substitutions to specific positions. Hydroxyl groups, being electron-donating, may alter regioselectivity .

- Steric Effects :

- Bulky N-substituents (e.g., isobutyl, 4-phenylbenzyl) can hinder reactions at the imide nitrogen, impacting catalytic or polymerization processes .

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity. Adapted from JPSR (2019) , this method modifies the alkylation and functionalization steps:

-

Microwave-Alkylation :

A mixture of phthalimide, isobutyl bromide, and potassium hydroxide in dimethylformamide (DMF) is irradiated at 600 W for 4–5 minutes . The rapid heating promotes monofunctionalization, yielding N-isobutylphthalimide in 90–95% purity. -

One-Pot Nitration-Hydroxylation :

The nitro group is introduced using acetyl nitrate (generated in situ from acetic anhydride and nitric acid) under microwave conditions (300 W, 10 minutes). Subsequent reduction with iron powder in acetic acid and hydrolysis affords the 4-hydroxy derivative in a single pot, achieving a 70% combined yield .

Advantages :

-

80% reduction in reaction time compared to traditional methods.

-

Enhanced reproducibility due to controlled thermal gradients.

Protective Group Strategy for Regioselective Hydroxylation

Drawing from the synthesis of 4-hydroxy-N-isopropyltryptamine , a benzyl-protected intermediate enables precise hydroxylation:

-

Synthesis of 4-Benzyloxyphthalimide :

4-Hydroxyphthalic acid is protected with benzyl bromide in alkaline medium, forming 4-benzyloxyphthalic anhydride. Condensation with isobutylamine in toluene yields N-isobutyl-4-benzyloxyphthalimide (85% yield) . -

Deprotection via Hydrogenolysis :

Catalytic hydrogenation (H₂, Pd/C) in ethanol removes the benzyl group, yielding 4-hydroxy-N-isobutylphthalimide. This step proceeds quantitatively under mild conditions (25°C, 1 atm) .

Applications :

-

Ideal for acid-sensitive substrates.

-

Avoids harsh hydrolysis conditions required in diazotization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Traditional Alkylation | 45–55 | 18–24 hrs | Scalable, low cost | Byproduct formation, lengthy steps |

| Microwave-Assisted | 70 | 30–40 min | Rapid, high purity | Specialized equipment required |

| Protective Group Strategy | 85 | 8–10 hrs | Regioselective, mild conditions | Requires benzyl protection |

| Direct Condensation | 60–65 | 12–15 hrs | Fewer steps | Limited by anhydride availability |

Q & A

How can researchers design experiments to synthesize 4-hydroxy-N-isobutylphthalimide and confirm its structural identity?

Answer:

Synthesis typically involves phthalic anhydride derivatives reacting with isobutylamine under controlled conditions. Key steps include:

- Reaction optimization : Adjusting temperature, solvent polarity (e.g., DMF or THF), and stoichiometry to maximize yield.

- Purification : Use column chromatography or recrystallization to isolate the product.

- Structural confirmation : Employ NMR (¹H/¹³C) to verify hydroxyl and isobutyl substituents, FT-IR for carbonyl (C=O) and hydroxyl (O-H) stretches, and mass spectrometry for molecular ion peaks .

- Advanced characterization : X-ray crystallography (if crystalline) or computational modeling (DFT) to resolve steric effects from the isobutyl group .

What methodological approaches are critical for analyzing contradictions in reported bioactivity data for this compound?

Answer:

Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require systematic validation:

- Experimental replication : Test under identical conditions (concentration, cell lines, assay protocols).

- Contextual factors : Assess solvent/drug delivery systems (e.g., DMSO vs. liposomal carriers) that may alter bioavailability .

- Dose-response analysis : Determine if effects are concentration-dependent or artifacts of threshold limits.

- Mechanistic studies : Use molecular docking or enzyme inhibition assays to identify binding targets and resolve discrepancies .

How can researchers address challenges in characterizing the thermal stability of this compound?

Answer:

Thermal analysis involves:

- TGA/DSC : Measure decomposition temperatures and phase transitions under inert/oxidizing atmospheres.

- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy and predict shelf-life .

- Structural correlation : Compare degradation products (via GC-MS or HPLC) to identify vulnerable functional groups (e.g., hydroxyl or imide rings) .

What strategies are effective in resolving synthetic yield inconsistencies for this compound?

Answer:

Yield variability often stems from:

- Byproduct formation : Monitor reaction intermediates via LC-MS and optimize quenching steps.

- Catalyst selection : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.

- Scale-up adjustments : Address mass transfer limitations in batch vs. flow reactors .

How should researchers design studies to evaluate the environmental impact of this compound?

Answer:

- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute/chronic toxicity.

- Degradation studies : Perform photolysis (UV-Vis) or biodegradation (microbial consortia) to track persistence .

- Computational modeling : Predict bioaccumulation potential using logP and QSAR models .

What advanced techniques are recommended for studying the compound’s interaction with biological membranes?

Answer:

- Liposome assays : Use fluorescence anisotropy to measure membrane fluidity changes.

- Molecular dynamics (MD) simulations : Model partitioning behavior of the isobutyl group in lipid bilayers .

- Surface plasmon resonance (SPR) : Quantify binding kinetics with membrane proteins .

How can interdisciplinary approaches improve the development of this compound-based drug delivery systems?

Answer:

- Nanocarrier design : Optimize PEGylation or chitosan coating for targeted delivery.

- In vivo pharmacokinetics : Use radiolabeled isotopes (e.g., ¹⁴C) to study biodistribution .

- Regulatory compliance : Align with OECD guidelines for preclinical safety testing .

What frameworks help reconcile discrepancies between computational predictions and experimental results for this compound?

Answer:

- Validation protocols : Compare DFT-predicted dipole moments or HOMO-LUMO gaps with empirical data.

- Error analysis : Quantify solvent effects or basis set limitations in simulations.

- Hybrid methods : Integrate machine learning (e.g., ANN) with experimental datasets to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.